molecular formula C29H40FN5O2 B610023 N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide CAS No. 849753-15-7

N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide

Cat. No.: B610023
CAS No.: 849753-15-7
M. Wt: 509.7 g/mol
InChI Key: QETUKYDWZIRTEI-HLMSNRGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-232798 is a second-generation oral CCR5 antagonist developed by Pfizer. It is primarily investigated for its potential as an anti-HIV (human immunodeficiency virus) drug. The compound targets the chemokine receptor CCR5, which plays a crucial role in HIV-1 viral entry into human immune cells .

Preparation Methods

The synthesis of PF-232798 involves a medicinal chemistry synthetic campaign guided by a bespoke biological screening cascade. The compound is an imidazopiperidine CCR5 antagonist, identified following the structure of maraviroc, the first-in-class CCR5 antagonist . Specific synthetic routes and reaction conditions are proprietary and detailed in Pfizer’s internal research documentation.

Chemical Reactions Analysis

PF-232798 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions are specific to the synthesis protocols developed by Pfizer.

Scientific Research Applications

PF-232798 has several scientific research applications:

Properties

IUPAC Name

N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40FN5O2/c1-18(2)29(37)33-12-11-28-27(17-33)31-19(3)35(28)25-15-23-8-9-24(16-25)34(23)13-10-26(32-20(4)36)21-6-5-7-22(30)14-21/h5-7,14,18,23-26H,8-13,15-17H2,1-4H3,(H,32,36)/t23-,24+,25?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETUKYDWZIRTEI-HLMSNRGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40234029
Record name PF 232798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849753-15-7
Record name PF-232798
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849753157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-232798
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14813
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF 232798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40234029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-232798
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63P7W7886U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide
Reactant of Route 3
N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide

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